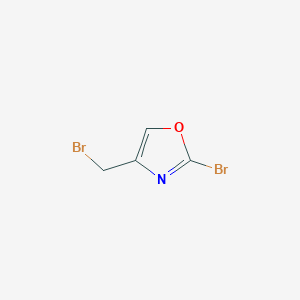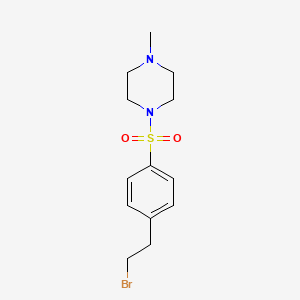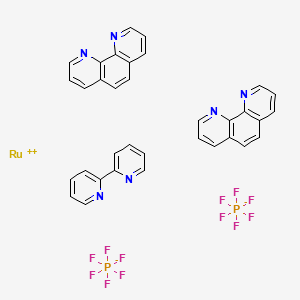
2-Bromo-4-(bromomethyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(bromomethyl)oxazole is a heterocyclic compound that contains both bromine and oxazole functional groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(bromomethyl)oxazole typically involves the bromination of 4-methyl-2-oxazole. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also enhances safety by minimizing human exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(bromomethyl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 4-methyl-2-oxazole.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include azido-oxazoles, thiocyanato-oxazoles, and amino-oxazoles.
Oxidation Reactions: Products include oxazole carboxylic acids and oxazole ketones.
Reduction Reactions: The primary product is 4-methyl-2-oxazole.
Scientific Research Applications
2-Bromo-4-(bromomethyl)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(bromomethyl)oxazole involves its reactivity with various biological targets. The bromine atoms can form covalent bonds with nucleophilic sites in enzymes and proteins, leading to inhibition or modification of their activity. The oxazole ring can interact with biological receptors through hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
2-Bromooxazole: Similar in structure but lacks the bromomethyl group.
4-Bromo-2-methyl-oxazole: Similar in structure but has a methyl group instead of a bromomethyl group.
2,4-Dibromo-oxazole: Contains two bromine atoms on the oxazole ring but lacks the bromomethyl group.
Uniqueness: 2-Bromo-4-(bromomethyl)oxazole is unique due to the presence of both bromine and bromomethyl groups, which impart distinct reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C4H3Br2NO |
|---|---|
Molecular Weight |
240.88 g/mol |
IUPAC Name |
2-bromo-4-(bromomethyl)-1,3-oxazole |
InChI |
InChI=1S/C4H3Br2NO/c5-1-3-2-8-4(6)7-3/h2H,1H2 |
InChI Key |
MLCZZAVCBUUZDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B13906841.png)

![N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13906849.png)
![Lithium thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B13906855.png)
![N-[2-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]phenyl]propanamide](/img/structure/B13906861.png)


![1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13906884.png)



![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)

